1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)-
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Overview
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolopyridazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-chloro-3-methylphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents such as ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Investigation of its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction Pathways: Modulation of signal transduction pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-(1,2,4)Triazolo(1,2-a)pyridazine Derivatives: Compounds with similar core structures but different substituents.
Pyridazine Derivatives: Compounds with pyridazine cores and various functional groups.
Uniqueness
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- is unique due to its specific substitution pattern and potential biological activities. Its unique structure may confer distinct properties and applications compared to other similar compounds.
Properties
CAS No. |
58744-51-7 |
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Molecular Formula |
C13H14ClN3O2 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C13H14ClN3O2/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
ZBVLXWQTGRQXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)N3CCCCN3C2=O)Cl |
Origin of Product |
United States |
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